molecular formula C18H18ClNO4 B6713372 Methyl 2-[3-[[1-(4-chlorophenyl)cyclobutyl]carbamoyl]furan-2-yl]acetate

Methyl 2-[3-[[1-(4-chlorophenyl)cyclobutyl]carbamoyl]furan-2-yl]acetate

Cat. No.: B6713372
M. Wt: 347.8 g/mol
InChI Key: WGIFDNHXSQEIHA-UHFFFAOYSA-N
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Description

Methyl 2-[3-[[1-(4-chlorophenyl)cyclobutyl]carbamoyl]furan-2-yl]acetate is a complex organic compound with a unique structure that includes a furan ring, a cyclobutyl group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[3-[[1-(4-chlorophenyl)cyclobutyl]carbamoyl]furan-2-yl]acetate typically involves multiple steps, including the formation of the furan ring, the introduction of the cyclobutyl group, and the attachment of the chlorophenyl group. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-[[1-(4-chlorophenyl)cyclobutyl]carbamoyl]furan-2-yl]acetate can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The carbonyl group in the ester can be reduced to form alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.

Major Products Formed

    Oxidation: Furanones or carboxylic acids.

    Reduction: Alcohols or diols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Methyl 2-[3-[[1-(4-chlorophenyl)cyclobutyl]carbamoyl]furan-2-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-[3-[[1-(4-chlorophenyl)cyclobutyl]carbamoyl]furan-2-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[3-[[1-(4-fluorophenyl)cyclobutyl]carbamoyl]furan-2-yl]acetate: Similar structure with a fluorophenyl group instead of a chlorophenyl group.

    Methyl 2-[3-[[1-(4-bromophenyl)cyclobutyl]carbamoyl]furan-2-yl]acetate: Similar structure with a bromophenyl group instead of a chlorophenyl group.

Uniqueness

Methyl 2-[3-[[1-(4-chlorophenyl)cyclobutyl]carbamoyl]furan-2-yl]acetate is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties. The combination of the furan ring, cyclobutyl group, and chlorophenyl group makes this compound a versatile and valuable molecule for various applications.

Properties

IUPAC Name

methyl 2-[3-[[1-(4-chlorophenyl)cyclobutyl]carbamoyl]furan-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4/c1-23-16(21)11-15-14(7-10-24-15)17(22)20-18(8-2-9-18)12-3-5-13(19)6-4-12/h3-7,10H,2,8-9,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGIFDNHXSQEIHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CO1)C(=O)NC2(CCC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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